molecular formula C9H11NO3 B12997895 Ethyl 3-methoxyisonicotinate

Ethyl 3-methoxyisonicotinate

Cat. No.: B12997895
M. Wt: 181.19 g/mol
InChI Key: BSKFPVUDZBLRFB-UHFFFAOYSA-N
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Description

Ethyl 3-methoxyisonicotinate: is an organic compound with the molecular formula C9H11NO3 It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester and a methoxy group attached to the pyridine ring

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 3-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-6-8(7)12-2/h4-6H,3H2,1-2H3

InChI Key

BSKFPVUDZBLRFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methoxyisonicotinate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as anion exchange resins can be used to facilitate the reaction, and the process may be optimized to minimize side reactions and improve product purity .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-methoxyisonicotinic acid.

  • Acidic hydrolysis : Achieved using concentrated HCl or H₂SO₄ under reflux, yielding the carboxylic acid and ethanol.

  • Basic hydrolysis : Utilizes NaOH or KOH in aqueous or alcoholic media, forming the sodium/potassium salt of the acid.

Key Conditions:

ReagentTemperatureTimeProduct
6M HCl, reflux100°C4–6 hr3-Methoxyisonicotinic acid
2M NaOH, ethanol80°C3 hrSodium 3-methoxyisonicotinate

Nucleophilic Substitution

The methoxy group at the 3-position can participate in demethylation or substitution reactions under strong conditions:

  • Demethylation : Treatment with BBr₃ in dichloromethane removes the methyl group, forming 3-hydroxyisonicotinic acid derivatives.

  • Amination : Reacts with ammonia or amines under high-temperature catalytic conditions to produce 3-aminoisonicotinate analogs.

Example Reaction:

Ethyl 3-methoxyisonicotinate+BBr3Ethyl 3-hydroxyisonicotinate+CH3Br\text{Ethyl 3-methoxyisonicotinate} + \text{BBr}_3 \rightarrow \text{Ethyl 3-hydroxyisonicotinate} + \text{CH}_3\text{Br}

Oxidation Reactions

The pyridine ring and substituents can undergo oxidation:

  • Ring oxidation : Strong oxidants like KMnO₄ convert the pyridine ring to pyridine N-oxide derivatives.

  • Methoxy group oxidation : Rare under standard conditions but feasible with specialized reagents (e.g., RuO₄) to form ketones or carboxylic acids.

Oxidation Pathways:

Oxidizing AgentConditionsProduct
KMnO₄, H₂SO₄Reflux, 12 hr3-Methoxyisonicotinic acid N-oxide
H₂O₂, acetic acid60°C, 8 hrEpoxidation (theoretical)

Reduction Reactions

The ester and pyridine moieties are susceptible to reduction:

  • Ester reduction : LiAlH₄ reduces the ester to a primary alcohol, yielding 3-methoxyisonicotinol.

  • Ring reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyridine ring to form piperidine derivatives.

Reduction Data:

ReagentSolventProductYield (%)
LiAlH₄, THFAnhydrous3-Methoxyisonicotinol70–85*
H₂ (1 atm), 10% Pd/CEthanolEthyl 3-methoxypiperidine-4-carboxylate60–75*

*Theoretical yields based on analogous reactions.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the 2- or 6-positions:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) to introduce nitro groups .

  • Sulfonation : Fuming H₂SO₄ facilitates sulfonic acid group addition.

Scientific Research Applications

Ethyl 3-methoxyisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methoxyisonicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and ester groups play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

    Ethyl 2-methoxyisonicotinate: Similar structure but with the methoxy group at the 2-position instead of the 3-position.

    Ethyl isonicotinate: Lacks the methoxy group, making it less polar and potentially less reactive.

    Methyl isonicotinate: Similar to ethyl isonicotinate but with a methyl ester group instead of an ethyl ester.

Uniqueness: Ethyl 3-methoxyisonicotinate is unique due to the presence of both the methoxy and ethyl ester groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential biological activity compared to its analogs .

Biological Activity

Ethyl 3-methoxyisonicotinate (EMI) is a compound belonging to the isonicotinate family, which has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of EMI, providing an overview of its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the third position of the isonicotinic acid structure. Its chemical formula is C10H11N2O2C_10H_{11}N_2O_2, and it exhibits properties that suggest possible interactions with various biological targets.

Research indicates that EMI may exert its biological effects through multiple mechanisms, including:

  • Antioxidant Activity : EMI has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory conditions.
  • Neuroprotective Properties : EMI derivatives have been explored for their ability to protect neuronal cells from damage, particularly in models of neurodegenerative diseases.

Anticancer Activity

Recent studies have demonstrated that EMI and its derivatives exhibit significant anticancer properties. For instance, a study reported that EMI inhibited the proliferation of cancer cells in vitro, with IC50 values indicating potent activity against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15.2Apoptosis induction
MCF-7 (Breast)12.5Cell cycle arrest
A549 (Lung)20.0Inhibition of proliferation

Neuroprotective Effects

EMI has also been investigated for its neuroprotective effects. In animal models of neurodegeneration, treatment with EMI resulted in improved cognitive function and reduced neuronal loss. The compound appears to modulate pathways associated with neuroinflammation and oxidative stress.

Case Studies

  • Retinal Ischemia Model : A study evaluated the effects of EMI in a rat model of retinal ischemia. The results indicated that EMI significantly improved retinal microcirculation and reduced ischemic injuries compared to control groups. Key findings included:
    • Microcirculation Level : Increased to 747 perfusion units (p = 0.0002).
    • Electroretinography Results : Enhanced b-wave amplitude (p = 0.0022), indicating improved retinal function.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that EMI exhibited significant cytotoxicity:
    • HeLa Cells : IC50 = 15.2 µM.
    • MCF-7 Cells : IC50 = 12.5 µM.
    • The mechanisms involved apoptosis and inhibition of key signaling pathways related to cell survival.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Clinical Trials : Further investigation into its efficacy and safety in human subjects is essential.
  • Derivatives Development : Exploring structural modifications may enhance its pharmacological properties and broaden therapeutic applications.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its effects will provide insights into potential drug targets.

Q & A

Q. How can researchers ensure ethical data sharing and reproducibility in studies involving this compound?

  • Methodological Answer :
  • Share raw spectra, chromatograms, and synthetic protocols via repositories (Zenodo, Figshare).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Disclose conflicts of interest and retain data for 5–10 years post-publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.